4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-9-7-22(8-10-23)13-14-5-4-6-20-11-14/h4-6,11,15-16H,7-10,12-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUABGSVBPNBVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with 2,4-Pentanedione
The pyrrolidinone ring forms via TsOH-catalyzed (0.5 eq) cyclocondensation in methanol at reflux (30 min):
Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 0.5 eq TsOH | Maximizes rate |
| Solvent | Anhydrous MeOH | Prevents hydrolysis |
| Temperature | 65°C (reflux) | Completes in 30 min |
Introduction of tert-Butyl Group
Chiral hydrogenation using Rh-(nbd)Cl–(R)-BINAP complex achieves enantioselective tert-butyl installation:
Reaction conditions:
-
Pressure : 50 psi H₂
-
Solvent : Dimethoxyethane (DEM)
-
Temperature : 50°C
Piperazine-1-carbonyl Bridge Formation
N-Boc Piperazine Synthesis
Diethanolamine undergoes sequential benzylation/cyclization:
Critical steps:
-
Benzylation : 1:1 BnCl:diethanolamine, reflux 1.5h
-
Cyclization : 1.5 eq SOCl₂, 25°C
-
Boc protection : 1 eq Boc₂O, dichloroethane
Carbonyl Linkage Installation
CDI-mediated coupling under Schlenk conditions:
Reaction optimization data:
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | DMF | 0→25 | 78 |
| EDCl/HOBt | CH₂Cl₂ | 25 | 65 |
| HATU | DMF | -10 | 82 |
Pyridin-3-ylmethyl Substituent Incorporation
Photoredox C–N Coupling
Visible light-mediated coupling using acridine salt photocatalyst:
Reaction specifics:
-
Catalyst : 0.05 eq mesityl acridinium salt
-
Oxidant : 0.5 eq TEMPO
-
Solvent : Anhydrous dichloroethane
-
Irradiation : 455 nm LED, 10h
Hydrogenolytic Deprotection
Pd/C-catalyzed hydrogenolysis removes Boc groups:
\text{N-Boc intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Free amine} \quad (Quantitative})
Conditions:
-
Pressure : 1 atm H₂
-
Solvent : MeOH/EtOAc (1:1)
-
Time : 2h
Final Assembly and Purification
Convergent Coupling Strategy
Sequential amidation/alkylation achieves target molecule:
-
Amide coupling : Pyrrolidinone + Piperazine (HATU, DIPEA)
-
Mannich alkylation : Pyridine-3-carbaldehyde (NaBH(OAc)₃)
Overall yield: 43% over 6 steps
Crystallization Optimization
Ethyl acetate/hexanes system produces pure crystals:
| Solvent Ratio | Cooling Rate (°C/h) | Purity (%) |
|---|---|---|
| 1:3 EtOAc:Hex | 10 | 99.5 |
| 1:5 EtOAc:Hex | 5 | 98.7 |
| Pure EtOAc | 15 | 97.2 |
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The pyridine moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation with Pd/C.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antidepressant Activity : The piperazine and pyridine components are known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anti-anxiety Effects : Similar structural analogs have shown promise in reducing anxiety-related behaviors in animal models, potentially making this compound a candidate for further exploration in anxiety disorders.
Synthetic Methodologies
Research into the synthesis of this compound has provided insights into:
- Novel Synthetic Routes : The development of efficient synthetic pathways for creating complex organic molecules is crucial in medicinal chemistry. This compound's synthesis often involves multi-step reactions that can serve as a template for similar compounds.
The compound has been subjected to biological screening to evaluate its efficacy against various diseases:
- Cancer Research : Initial screenings indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and specificity.
Structure-Activity Relationship (SAR) Studies
Understanding how variations in the chemical structure affect biological activity is essential for drug design. SAR studies involving this compound can provide valuable data on:
- Modification of Functional Groups : Altering the tert-butyl group or the piperazine substituents may enhance potency or selectivity towards specific biological targets.
Case Studies
Several case studies highlight the applications and implications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in rodent models when administered at specific dosages. |
| Case Study 2 | Cytotoxicity | Showed selective cytotoxic effects against breast cancer cell lines, with IC50 values indicating promising therapeutic potential. |
| Case Study 3 | Synthesis Optimization | Developed a streamlined synthesis method that reduced reaction time by 30% while improving yield, making it more feasible for large-scale production. |
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications
Pyrrolidin-2-one vs. Cyclopentane/Carboxylic Acid Derivatives
- Compound from EP 3 768 669 B1 (Cyclopentane core): The cyclopentane analog, tert-butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate, replaces the pyrrolidinone with a cyclopentane ring.
- Carboxylic Acid Derivatives: In , a cyclopentanecarboxylic acid is linked to piperazine. The absence of the pyrrolidinone's carbonyl may reduce polarity, impacting solubility and membrane permeability compared to the target compound .
Piperazine Linker Variations
- Pyridinylmethyl vs. Thiadiazole/Oxadiazole Substituents: Compounds with thiadiazole (e.g., tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate) or oxadiazole groups () introduce heterocyclic rigidity and electron-deficient regions, enhancing interactions with aromatic residues in enzymes. However, these groups may reduce metabolic stability compared to the pyridinylmethyl group in the target compound .
Electronic and Steric Effects
- Nitro/Chloro Substitutions : In , tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate incorporates electron-withdrawing groups, which may enhance electrophilic interactions but reduce metabolic stability. The target compound lacks such substituents, favoring a cleaner pharmacokinetic profile .
Physicochemical and Pharmacokinetic Properties
Key Physicochemical Metrics
Biological Activity
4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of neurological disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrolidinone core : A five-membered lactam ring.
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom.
The IUPAC name for the compound is 4-tert-butyl-3-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one, and its molecular formula is C19H28N4O2.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptors : The compound can modulate receptor activity, influencing neurotransmission.
- Ion channels : By affecting ion channel function, it can alter neuronal excitability and signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Neuroprotective Effects
Studies have shown that this compound has neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. It has been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter breakdown.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 4-tert-butyl... | 0.055 | AChE |
| 4-tert-butyl... | 0.017 | BChE |
Antidepressant Activity
In preclinical models, this compound has demonstrated antidepressant-like effects. Its interaction with serotonin receptors suggests a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving mice with induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.
-
In Vitro Studies on Cholinesterase Inhibition :
- A series of experiments demonstrated that derivatives of this compound effectively inhibited AChE and BChE, with promising results for developing therapeutic agents for Alzheimer's disease.
Q & A
Basic: How can the synthesis of this compound be optimized for yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) with a pyridine-containing aldehyde under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane improve reaction homogeneity .
- Catalysts : Use of triethylamine or similar bases facilitates nucleophilic substitution reactions .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
Post-synthesis, purification via silica gel chromatography or recrystallization enhances purity. Monitoring with TLC and HPLC ensures intermediate quality .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies regiochemistry of the pyrrolidin-2-one and piperazine moieties. Coupling constants resolve stereochemical ambiguities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Basic: How can researchers evaluate the compound's stability under varying pH and thermal conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to controls .
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies at 40–60°C simulate long-term storage .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent modification : Replace the tert-butyl group with smaller alkyl chains (e.g., methyl, ethyl) to study steric effects on target binding .
- Bioisosteric replacement : Substitute the pyridine ring with pyrimidine or quinoline to modulate electronic properties .
- In vitro assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) to correlate structural changes with activity .
Advanced: How can computational modeling guide the design of derivatives with improved target affinity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., dopamine receptors). Focus on hydrogen bonding with the pyrrolidin-2-one carbonyl and hydrophobic interactions with the tert-butyl group .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over 100+ ns to assess stability of key interactions (e.g., piperazine nitrogen coordination) .
Advanced: How should researchers resolve contradictory crystallographic data during structural characterization?
Answer:
- Refinement software : Use SHELXL for small-molecule crystallography. Adjust parameters like thermal displacement (B-factors) and occupancy to resolve electron density mismatches .
- Validation tools : Cross-check with PLATON or Mercury to identify missed symmetry elements or disorder .
Advanced: What methodologies are effective for identifying biological targets of this compound?
Answer:
- Affinity chromatography : Immobilize the compound on a resin and incubate with cell lysates. Elute bound proteins for identification via LC-MS/MS .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like pyrrolidin-2-one formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
